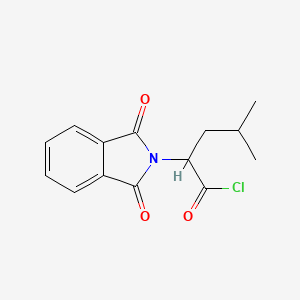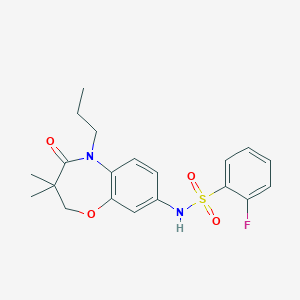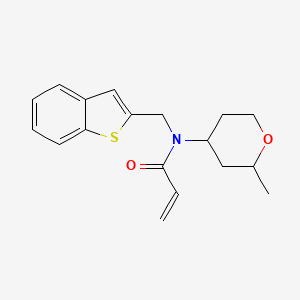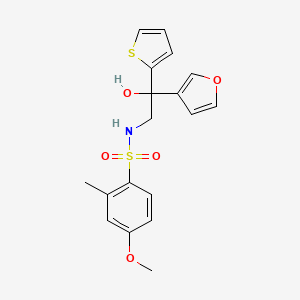
(6-Aminopyridin-3-yl)dimethylphosphine oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Aminopyridin-3-yl)dimethylphosphine oxide is a chemical compound with the molecular formula C7H11N2OP and a molecular weight of 170.15 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.
準備方法
The synthesis of (6-Aminopyridin-3-yl)dimethylphosphine oxide typically involves the reaction of 6-aminopyridine with dimethylphosphine oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product . Industrial production methods may involve bulk manufacturing processes that ensure high purity and yield .
化学反応の分析
(6-Aminopyridin-3-yl)dimethylphosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The amino group in the pyridine ring can undergo substitution reactions with various reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
(6-Aminopyridin-3-yl)dimethylphosphine oxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in the study of biological pathways and interactions.
Industry: The compound is used in the production of various industrial chemicals and materials
作用機序
The mechanism of action of (6-Aminopyridin-3-yl)dimethylphosphine oxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
(6-Aminopyridin-3-yl)dimethylphosphine oxide can be compared with other similar compounds such as:
(6-Aminopyridin-3-yl)phosphine oxide: Lacks the dimethyl groups, leading to different chemical properties.
(6-Aminopyridin-3-yl)trimethylphosphine oxide: Contains an additional methyl group, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for various specialized applications.
特性
IUPAC Name |
5-dimethylphosphorylpyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N2OP/c1-11(2,10)6-3-4-7(8)9-5-6/h3-5H,1-2H3,(H2,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJLIBOQRHZYFDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1=CN=C(C=C1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N2OP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-N-[2-(hydroxymethyl)-2-adamantyl]acetamide](/img/structure/B2677996.png)
![3-METHYL-N-[(4-METHYLPHENYL)METHYL]-1,2,4-THIADIAZOLE-5-CARBOXAMIDE](/img/structure/B2677998.png)

![2-amino-1-(benzo[d][1,3]dioxol-5-yl)-N-(3-isopropoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2678002.png)



![(5Ar,9aR)-3,4,5a,6,7,8,9,9a-octahydro-2H-pyrido[2,3-f][1,4]oxazepin-5-one](/img/structure/B2678008.png)

![6-ethyl-4-{[(2-hydroxyethyl)(methyl)amino]methyl}-2H-chromen-2-one](/img/structure/B2678010.png)
![3-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2678011.png)
![2-(methylsulfanyl)-N-{3-[2-(thiophen-2-yl)ethynyl]phenyl}pyridine-3-carboxamide](/img/structure/B2678014.png)
![6,7-dimethoxy-2-[(4-pyridinylmethyl)sulfanyl]-3-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinimine](/img/structure/B2678016.png)
